molecular formula C8H3Br2ClN2 B13116331 6,7-Dibromo-4-chloroquinazoline CAS No. 885524-31-2

6,7-Dibromo-4-chloroquinazoline

Cat. No.: B13116331
CAS No.: 885524-31-2
M. Wt: 322.38 g/mol
InChI Key: FHOUDEUTXFJXQK-UHFFFAOYSA-N
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Description

6,7-Dibromo-4-chloroquinazoline is a halogenated quinazoline derivative. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of bromine and chlorine atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and materials with unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dibromo-4-chloroquinazoline typically involves the condensation of 6,8-dibromoanthranilamide with aryl aldehydes in the presence of molecular iodine in ethanol. This reaction forms 2-aryl-6,8-dibromoquinazolin-4(3H)-ones, which are then treated with thionyl chloride in the presence of dimethylformamide to yield 2-aryl-4-chloro-6,8-dibromoquinazolines .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dibromo-4-chloroquinazoline undergoes various types of reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Reaction: Uses palladium catalysts and arylboronic acids.

    Sonogashira Reaction: Involves palladium-copper catalysts and terminal alkynes.

    Heck Reaction: Utilizes palladium catalysts and alkenes.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 6,7-Dibromo-4-chloroquinazoline is unique due to its specific halogenation pattern, which enhances its reactivity and versatility in synthetic applications. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a valuable scaffold in medicinal chemistry .

Properties

CAS No.

885524-31-2

Molecular Formula

C8H3Br2ClN2

Molecular Weight

322.38 g/mol

IUPAC Name

6,7-dibromo-4-chloroquinazoline

InChI

InChI=1S/C8H3Br2ClN2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H

InChI Key

FHOUDEUTXFJXQK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=CN=C2Cl

Origin of Product

United States

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